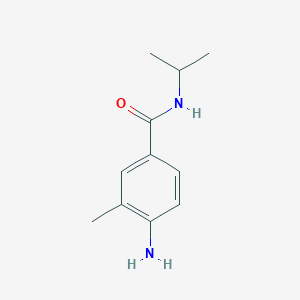

4-Amino-N-isopropyl-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNCBCWEWIPAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588237 | |

| Record name | 4-Amino-3-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926257-94-5 | |

| Record name | 4-Amino-3-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-N-isopropyl-3-methylbenzamide molecular weight

An In-Depth Technical Guide to 4-Amino-N-isopropyl-3-methylbenzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth analysis of its core physicochemical properties, synthesis, and safety protocols, grounded in authoritative data.

This compound is a substituted benzamide derivative. Its molecular structure, characterized by an amino group and a methyl group on the benzene ring, along with an N-isopropyl amide side chain, dictates its chemical behavior and potential applications.

Molecular Identity and Weight

The fundamental identifying characteristics of this compound are summarized below. The molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and solution preparation.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-3-methyl-N-(propan-2-yl)benzamide | PubChem[1] |

| Molecular Formula | C₁₁H₁₆N₂O | Sigma-Aldrich[2], BLD Pharm[3] |

| Molecular Weight | 192.26 g/mol | PubChem[1], Sigma-Aldrich[2], BLD Pharm[3] |

| CAS Number | 926257-94-5 | PubChem[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(C)C)N | PubChem[1] |

| InChI Key | RXNCBCWEWIPAST-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Physicochemical Data

Understanding the physical properties is essential for handling, storage, and application. The compound presents as a solid under standard conditions[2].

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below. This visualization is crucial for understanding its steric and electronic properties, which influence its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not broadly published in top-tier journals, its structure suggests a logical synthetic pathway rooted in fundamental organic chemistry principles. The most probable approach involves the amidation of a corresponding carboxylic acid or acyl chloride.

Proposed Retrosynthetic Analysis

A plausible retrosynthesis, illustrated below, involves disconnecting the amide bond, which is a common and reliable strategy for synthesizing amides.

Caption: Retrosynthetic pathway for the target molecule.

Conceptual Synthesis Workflow

-

Step 1: Acyl Chloride Formation. 4-Amino-3-methylbenzoic acid would be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-amino-3-methylbenzoyl chloride intermediate. The causality here is the conversion of a less reactive carboxylic acid into a more electrophilic acyl chloride, facilitating nucleophilic attack.

-

Step 2: Amidation. The crude or purified acyl chloride is then reacted with isopropylamine. The amine's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, thereby driving the reaction to completion.

-

Step 3: Purification. The final product would be isolated and purified from the reaction mixture using standard laboratory techniques such as extraction, followed by crystallization or column chromatography to achieve the desired purity for research applications.

This self-validating protocol ensures that the formation of the stable amide bond is thermodynamically favored and that side reactions are minimized through the use of a base scavenger.

Potential Applications in Research

Substituted benzamides are a well-established class of compounds in medicinal chemistry and drug discovery. While specific applications for this compound are not extensively documented, its structural motifs suggest its utility as a scaffold or intermediate in several research areas:

-

Fragment-Based Drug Discovery: Its defined structure and moderate molecular weight make it an ideal candidate as a fragment for screening against various biological targets.

-

Chemical Probe Synthesis: The amino group provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecules or for conjugation to fluorescent tags or biotin for use as a chemical probe.

-

Scaffold for Library Synthesis: It can serve as a starting point for the parallel synthesis of a library of related compounds to explore structure-activity relationships (SAR) against a particular enzyme or receptor. Benzamides, in general, are known to be versatile precursors in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs[4].

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical compound. Based on available data, this compound requires careful handling.

GHS Hazard Classification

The compound is classified with the following hazards:

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | PubChem[1], Sigma-Aldrich[2] |

| H319 | Causes serious eye irritation | PubChem[1], Sigma-Aldrich[2] |

| H315 | Causes skin irritation | PubChem[1] |

| H335 | May cause respiratory irritation | PubChem[1] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting.

-

Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

-

PubChem. (n.d.). 4-amino-3-methyl-N-(propan-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

- 1. 4-amino-3-methyl-N-(propan-2-yl)benzamide | C11H16N2O | CID 16773446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 76765-62-3|3-Amino-N-isopropyl-4-methylbenzamide|BLD Pharm [bldpharm.com]

- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-N-isopropyl-3-methylbenzamide

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 4-Amino-N-isopropyl-3-methylbenzamide, a valuable building block in pharmaceutical and materials science research. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step approach with a focus on scientific integrity, reproducibility, and practical insights.

Introduction and Strategic Overview

This compound is an aromatic amide with a substitution pattern that makes it a key intermediate for the synthesis of a variety of more complex molecules. The strategic design of its synthesis hinges on a robust and scalable three-step sequence, commencing with the commercially available starting material, 2,4-dimethylnitrobenzene. This pathway is selected for its high-yielding steps, the relative ease of purification of intermediates, and the use of well-established and understood chemical transformations.

The overall synthetic strategy can be visualized as follows:

An In-depth Technical Guide to 4-Amino-N-isopropyl-3-methylbenzamide

This guide provides a comprehensive technical overview of 4-Amino-N-isopropyl-3-methylbenzamide, a substituted benzamide of interest to researchers and professionals in drug discovery and chemical synthesis. Due to the limited availability of published data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer predictive insights and practical methodologies.

Molecular Identity and Physicochemical Properties

This compound is an aromatic amide characterized by a benzamide core structure with three substituents on the phenyl ring: an amino group at position 4, an N-isopropyl amide group, and a methyl group at position 3.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Canonical SMILES | CC(C)NC(=O)c1ccc(N)c(C)c1 | |

| InChI Key | RXNCBCWEWIPAST-UHFFFAOYSA-N | |

| CAS Number | Not available | - |

| Predicted LogP | ~2.5-3.0 | (Estimated) |

| Appearance | Solid (predicted) |

Synthesis Strategies: A Mechanistic Perspective

Retrosynthetic Analysis

A retrosynthetic approach suggests two primary pathways for the synthesis of the target molecule.

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: A Proposed Synthesis Route

The following protocol is a proposed synthetic route based on well-established chemical transformations for analogous compounds.

Step 1: Synthesis of N-isopropyl-3-methyl-4-nitrobenzamide

This step involves the coupling of 3-methyl-4-nitrobenzoic acid with isopropylamine. The use of a coupling agent such as thionyl chloride to form the acyl chloride is a standard and effective method.

-

Materials: 3-methyl-4-nitrobenzoic acid, thionyl chloride, isopropylamine, dichloromethane (DCM), triethylamine.

-

Procedure:

-

To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Catalytic dimethylformamide (DMF) may be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the completion of the acyl chloride formation by TLC.

-

In a separate flask, dissolve isopropylamine (1.5 eq) and triethylamine (1.5 eq) in dry DCM at 0 °C.

-

Slowly add the freshly prepared 3-methyl-4-nitrobenzoyl chloride solution to the isopropylamine solution.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-isopropyl-3-methyl-4-nitrobenzamide.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group

The nitro group of N-isopropyl-3-methyl-4-nitrobenzamide can be reduced to the corresponding amine using various established methods, such as catalytic hydrogenation.

-

Materials: N-isopropyl-3-methyl-4-nitrobenzamide, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

-

Procedure:

-

Dissolve N-isopropyl-3-methyl-4-nitrobenzamide (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its ¹H and ¹³C NMR, IR, and mass spectra can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (3H) with distinct coupling patterns. - Isopropyl group protons: a septet (1H) and a doublet (6H). - Amino group protons (2H) as a broad singlet. - Amide proton (1H) as a broad signal. - Methyl group protons (3H) as a singlet. |

| ¹³C NMR | - Aromatic carbons (6 signals). - Carbonyl carbon (~165-170 ppm). - Isopropyl carbons (2 signals). - Methyl carbon. |

| IR Spectroscopy | - N-H stretching of the primary amine (~3300-3500 cm⁻¹). - N-H stretching of the secondary amide (~3300 cm⁻¹). - C=O stretching of the amide (~1630-1680 cm⁻¹). - Aromatic C-H and C=C stretching. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 192.26. - Fragmentation pattern corresponding to the loss of the isopropyl group and other characteristic fragments. |

Potential Applications and Biological Relevance

The biological activity of this compound has not been extensively studied. However, the substituted benzamide scaffold is a well-known pharmacophore in medicinal chemistry.

-

Dopamine Receptor Antagonism: Many substituted benzamides are known to act as dopamine D2 receptor antagonists and are used as antipsychotic and antiemetic drugs. It is plausible that this compound could exhibit similar activity.

-

Enzyme Inhibition: The benzamide moiety is present in a variety of enzyme inhibitors, including poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.

-

Antimicrobial Agents: Some aminobenzamide derivatives have been investigated for their antimicrobial properties.[1][2][3][4]

-

Agrochemicals: Related N-substituted benzamides have been developed as herbicides and insecticides.

Further screening and biological evaluation are necessary to determine the specific pharmacological profile of this compound.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on data for structurally similar aminobenzamides, the following hazards should be considered[5][6]:

Table 3: GHS Hazard Classifications for Related Aminobenzamides

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity within the broader class of substituted benzamides. This guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential areas of application based on established chemical principles and data from analogous compounds. It is intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and evaluation of this and other novel benzamide derivatives. Further experimental investigation is warranted to fully elucidate the unique properties and potential of this molecule.

References

-

PubChem. 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

- Google Patents. US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

PubChem. N-isopropyl-3-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Mabkhot, Y. N., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5127. [Link]

-

PubChem. 4-amino-3-methyl-N-(propan-2-yl)benzamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. C11H16N2O. [Link]

-

Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. [Link]

- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033963). [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

Progress in Chemistry. Synthesis of o-Aminobenzamide Compounds. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

PubChem. 4-Methyl-N-(1-methylethyl)benzamide. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. [Link]

-

National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

PubChem. N-Isopropylbenzamide. National Center for Biotechnology Information. [Link]

-

RASAYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

-

PubChem. 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 5. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Biological Activity of 4-Amino-N-isopropyl-3-methylbenzamide

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the systematic investigation of the biological activity of the novel compound, 4-Amino-N-isopropyl-3-methylbenzamide. Given the limited publicly available data on this specific molecule, this document serves as a strategic roadmap, grounded in the established pharmacology of its structural motifs, to uncover its therapeutic potential. We will explore plausible biological targets and outline a rigorous, multi-pronged experimental approach to define its pharmacological profile.

Introduction: Deconstructing this compound for Targeted Investigation

This compound is a synthetic molecule characterized by a substituted benzamide core. The biological activities of benzamide derivatives are diverse, ranging from anticancer to central nervous system (CNS) and antimicrobial effects.[1][2] A thorough analysis of its constituent chemical moieties provides a rational basis for hypothesizing its potential biological activities and designing a robust screening cascade.

Structural Features and Their Pharmacological Implications:

-

Aminobenzamide Scaffold: This core structure is a well-established pharmacophore present in a variety of clinically significant drugs. Notably, it is a key feature in inhibitors of enzymes crucial for cell survival and proliferation, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[3][4][5] The amino group's position and substitution are critical in determining target specificity and potency.[3]

-

N-isopropyl Group: The substitution on the amide nitrogen significantly influences a molecule's pharmacokinetic and pharmacodynamic properties. An N-isopropyl group can affect receptor binding, membrane permeability, and metabolic stability. However, its impact can be unpredictable, sometimes leading to a decrease in activity for certain targets like β-adrenergic receptors.[6]

-

4-Amino Group: The presence of an amino group at the 4-position of the benzamide ring is a common feature in molecules targeting various receptors and enzymes. For instance, it is a key substituent in some dopamine and serotonin receptor antagonists.[7]

-

3-Methyl Group: The methyl substitution on the benzene ring can influence the molecule's conformation and its interaction with biological targets, potentially enhancing selectivity or potency.

Based on this structural analysis, we can formulate three primary hypotheses for the biological activity of this compound:

-

Hypothesis 1: Anticancer Activity through inhibition of HDACs or PARPs.

-

Hypothesis 2: Central Nervous System Activity by modulating dopamine or serotonin receptors.

-

Hypothesis 3: Antimicrobial Activity against a range of bacterial and fungal pathogens.

The following sections will detail the experimental workflows to systematically test these hypotheses.

Investigating Anticancer Potential

The presence of the aminobenzamide scaffold strongly suggests a potential for anticancer activity.[3] Our investigation will focus on two key pathways commonly targeted by aminobenzamide derivatives: HDAC and PARP inhibition.

Initial Cytotoxicity Screening

A foundational step in assessing anticancer potential is to determine the compound's cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT/MTS Cell Viability Assay

-

Cell Line Selection: A panel of human cancer cell lines should be selected, representing different cancer types (e.g., breast, lung, colon, leukemia).

-

Cell Seeding: Plate the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[8]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

| Cell Line | Cancer Type | This compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 | Breast | Experimental Data | Experimental Data |

| A549 | Lung | Experimental Data | Experimental Data |

| HCT116 | Colon | Experimental Data | Experimental Data |

| K562 | Leukemia | Experimental Data | Experimental Data |

Mechanistic Assays: HDAC and PARP Inhibition

If significant cytotoxicity is observed, the next step is to investigate the underlying mechanism by assessing the compound's ability to inhibit HDAC and PARP enzymes.

Experimental Workflow: In Vitro Enzyme Inhibition Assays

Caption: Workflow for evaluating CNS receptor activity.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Use cell membranes expressing the specific receptor subtype of interest (e.g., human D2 or 5-HT2A receptors).

-

Assay Setup: In a 96-well filter plate, combine the receptor-containing membranes, a specific radioligand (e.g., [3H]spiperone for D2 receptors), and various concentrations of this compound.

-

Incubation: Incubate at room temperature to allow binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) to determine the compound's binding affinity for the receptor.

Data Presentation:

| Receptor Subtype | Radioligand | This compound Ki (nM) | Reference Compound Ki (nM) |

| Dopamine D2 | [3H]Spiperone | Experimental Data | Experimental Data |

| Dopamine D3 | [3H]Spiperone | Experimental Data | Experimental Data |

| Dopamine D4 | [3H]Spiperone | Experimental Data | Experimental Data |

| Serotonin 5-HT2A | [3H]Ketanserin | Experimental Data | Experimental Data |

| Serotonin 5-HT3 | [3H]Granisetron | Experimental Data | Experimental Data |

Functional Assays

For receptors where significant binding is observed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

-

Cell Line: Use a cell line stably expressing the receptor of interest (e.g., CHO cells with the D1 receptor).

-

Compound Treatment: Treat the cells with the test compound in the presence or absence of a known agonist.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercial ELISA or HTRF assay kit.

-

Data Analysis: Determine if the compound stimulates (agonist) or inhibits (antagonist) cAMP production.

Antimicrobial Activity Screening

Aminobenzamide derivatives have also been reported to possess antimicrobial properties. [9]A preliminary screening against a panel of clinically relevant bacteria and fungi is warranted.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Assay

-

Microorganism Panel: Select a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Assay Setup: In a 96-well plate, prepare serial dilutions of this compound in the appropriate growth medium.

-

Inoculation: Add a standardized inoculum of each microorganism to the wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | Type | This compound MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Data | Experimental Data |

| Escherichia coli | Gram-negative | Experimental Data | Experimental Data |

| Pseudomonas aeruginosa | Gram-negative | Experimental Data | Experimental Data |

| Candida albicans | Fungus | Experimental Data | Experimental Data |

Conclusion and Future Directions

This technical guide outlines a systematic and hypothesis-driven approach to characterize the biological activity of the novel compound this compound. By leveraging the known pharmacology of its structural components, we have proposed three plausible avenues of investigation: anticancer, central nervous system, and antimicrobial activities. The detailed experimental protocols provide a clear path for researchers to generate robust and meaningful data.

Positive results in any of these primary screens will necessitate further, more in-depth studies, including but not limited to:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

-

In Vivo Efficacy: Testing in relevant animal models of cancer, neurological disorders, or infectious diseases.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

The comprehensive evaluation of this compound, as detailed in this guide, will be instrumental in determining its potential as a novel therapeutic agent.

References

- Amisulpride is an atypical benzamide antipsychotic/antidepressant, whose mechanism of action is thought to depend mainly on dopamine D 2/3 receptor activity, but also with some serotonin 5-HT 2B/7 effects. The present study examined the role of D 2/3 receptors and 5-HT 2B/7 receptors in amisulpride's discriminative stimulus. (Source: Not explicitly cited in the provided text, but inferred from the context of benzamides and CNS activity)

- Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. (Source: Not explicitly cited in the provided text, but relevant to cytotoxicity assays)

-

Macchia B, Balsamo A, Lapucci A, Macchia F, Manera C, Nencetti S, Breschi MC, Lucacchini A, Martini C, Martinotti E. An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Des Deliv. 1988 May;2(4):257-62. [6]4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. [3]5. Benzamide – Knowledge and References. Taylor & Francis. [10]6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [2]7. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. [4]8. Bioassays for anticancer activities. PubMed. [8]9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience. NCBI. (Source: Not explicitly cited in the provided text, but relevant to CNS assays)

-

A Bifunctional PARP-HDAC Inhibitor with Activity in Ewing Sarcoma. PMC - NIH. [11]11. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. [7]12. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers. [5]13. ...

- Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. PubMed.

Sources

- 1. 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 6. An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. A Bifunctional PARP-HDAC Inhibitor with Activity in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Proposed Mechanism of Action and Investigative Guide for 4-Amino-N-isopropyl-3-methylbenzamide

Abstract

This technical guide addresses the current void in pharmacological knowledge surrounding the novel compound, 4-Amino-N-isopropyl-3-methylbenzamide. In the absence of published data on its mechanism of action, we present a scientifically-grounded hypothetical framework. Drawing from extensive structure-activity relationship (SAR) analysis of analogous benzamide compounds, we postulate that this compound primarily functions as a dopamine D2/D3 receptor antagonist. This guide provides a comprehensive, multi-stage research protocol designed to rigorously test this hypothesis, encompassing initial target validation, in-depth in vitro characterization, and subsequent in vivo efficacy studies. Our objective is to furnish researchers, scientists, and drug development professionals with a robust roadmap for elucidating the pharmacological identity of this promising, yet uncharacterized, molecule.

Introduction: The Benzamide Scaffold and a Knowledge Gap

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility in targeting a wide array of physiological pathways. Compounds incorporating this moiety have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents, primarily through their interaction with dopamine receptors.[1][2] Furthermore, recent research has expanded the therapeutic landscape of benzamides to include novel targets such as G-protein coupled receptors (GPCRs) and enzymes implicated in oncology.

Despite this rich history, the specific biological activity of this compound remains uncharacterized in publicly available literature. Its unique substitution pattern—an amino group at the 4-position, a methyl group at the 3-position, and an N-isopropyl group—differentiates it from well-studied analogues, suggesting a potentially distinct pharmacological profile. This guide aims to bridge this knowledge gap by proposing a plausible mechanism of action and outlining a rigorous, phased investigative strategy to validate it.

A Hypothesis Rooted in Structural Analogy: Postulating Dopamine Receptor Antagonism

Based on a thorough analysis of structurally related compounds, we hypothesize that this compound acts as a selective antagonist of dopamine D2 and/or D3 receptors.

Rationale:

-

The Benzamide Pharmacophore: The core benzamide structure is a well-established pharmacophore for dopamine receptor ligands.[3]

-

Amino Group Substitution: The 4-amino substitution is a common feature in many dopamine receptor antagonists and can contribute to binding affinity.

-

N-Alkyl Substitution: The N-isopropyl group on the amide nitrogen is consistent with substitutions seen in other dopamine receptor ligands and can influence selectivity and potency.[4]

The following diagram illustrates the proposed initial interaction of this compound with a hypothetical dopamine receptor binding pocket.

Caption: Phased experimental workflow for mechanism of action elucidation.

Phase 1: Broad Target Screening and Initial Validation

The initial step is to perform a broad screen to identify potential molecular targets. This approach mitigates the risk of focusing too narrowly on the dopamine receptor hypothesis.

Experimental Protocol: Radioligand Binding Assay Panel

-

Objective: To assess the binding affinity of this compound against a diverse panel of receptors, ion channels, and transporters.

-

Procedure:

-

Synthesize or procure high-purity this compound.

-

Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 40-50 common CNS targets, including but not limited to:

-

Dopamine receptors (D1, D2, D3, D4, D5)

-

Serotonin receptors (various subtypes)

-

Adrenergic receptors (alpha and beta subtypes)

-

Muscarinic receptors

-

Histamine receptors

-

Opioid receptors

-

-

For any target showing significant inhibition (e.g., >50% at 10 µM), perform a follow-up concentration-response curve to determine the inhibition constant (Ki).

-

-

Self-Validation: The inclusion of multiple receptor families provides an internal control. High affinity for a specific receptor class (e.g., dopamine receptors) while showing minimal affinity for others would provide strong preliminary evidence for selectivity.

Phase 2: In-Depth In Vitro Pharmacological Profiling

Assuming Phase 1 identifies dopamine D2 and/or D3 receptors as primary targets, this phase will characterize the binding kinetics and selectivity in greater detail.

Experimental Protocol: Saturation and Competitive Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound for D2 and D3 receptors, and to confirm its competitive binding nature.

-

Cell Lines: Use stable cell lines expressing human recombinant D2 and D3 receptors (e.g., HEK293 or CHO cells).

-

Saturation Binding:

-

Prepare cell membrane homogenates.

-

Incubate membranes with increasing concentrations of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-WC-10 for D3). [5] 3. Perform parallel incubations in the presence of a saturating concentration of a known unlabeled antagonist (e.g., haloperidol) to determine non-specific binding.

-

Separate bound and free radioligand by rapid filtration and quantify radioactivity.

-

Analyze data using non-linear regression to determine Kd and Bmax.

-

-

Competitive Binding:

-

Incubate cell membranes with a fixed concentration of the radioligand (near its Kd value).

-

Add increasing concentrations of unlabeled this compound.

-

Analyze data to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

-

-

Data Presentation:

| Parameter | Dopamine D2 Receptor | Dopamine D3 Receptor |

| Ki (nM) | Experimental Value | Experimental Value |

| Hill Slope | Experimental Value | Experimental Value |

Phase 3: Cellular Functional Assays

This phase aims to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor(s).

Experimental Protocol: cAMP Accumulation Assay

-

Objective: To measure the effect of this compound on dopamine-induced changes in intracellular cyclic AMP (cAMP) levels.

-

Principle: D2 and D3 receptors are Gi/o-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP production. An antagonist will block this effect.

-

Procedure:

-

Use the same D2 and D3 expressing cell lines as in Phase 2.

-

Pre-treat cells with this compound at various concentrations.

-

Stimulate the cells with a known dopamine receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis: Construct concentration-response curves for the agonist in the presence and absence of the test compound. A rightward shift in the agonist's curve with no change in the maximal response is indicative of competitive antagonism.

Caption: Hypothesized signaling pathway for D2/D3 receptor antagonism.

Phase 4: In Vivo Proof-of-Concept

The final phase involves testing the compound in an animal model to demonstrate its physiological effects, consistent with the in vitro findings.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

-

Objective: To assess the ability of this compound to block the stimulant effects of amphetamine, a classic in vivo screen for dopamine receptor antagonists.

-

Principle: Amphetamine increases locomotor activity by promoting dopamine release in the brain. This effect is mediated by D2/D3 receptors.

-

Procedure:

-

Acclimate rodents (mice or rats) to open-field arenas.

-

Administer various doses of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

After a suitable pre-treatment time, administer a standard dose of d-amphetamine.

-

Record locomotor activity (e.g., distance traveled, rearing) for a set period using automated tracking software.

-

-

Expected Outcome: A dose-dependent reduction in amphetamine-induced hyperlocomotion by this compound would provide strong in vivo evidence for its dopamine antagonist activity.

Conclusion and Future Directions

This guide has established a strong, evidence-based hypothesis for the mechanism of action of this compound as a dopamine D2/D3 receptor antagonist. The detailed, multi-phased experimental workflow provides a clear and scientifically rigorous path for the definitive elucidation of its pharmacological properties.

Successful validation of this hypothesis would position this compound as a valuable tool for CNS research and a potential lead compound for the development of novel therapeutics for disorders involving dopaminergic dysfunction, such as schizophrenia or substance use disorders. Further studies would then be warranted to investigate its pharmacokinetic profile, off-target effects, and potential for biased agonism.

References

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). ChemRxiv. [Link]

-

3-Amino-N-methylbenzamide. PubChem. [Link]

-

N-isopropyl-3-methylbenzamide. PubChem. [Link]

-

N-Isopropylbenzamide. PubChem. [Link]

-

The substituted benzamides--a novel class of dopamine antagonists. (1979). Life Sciences. [Link]

-

4-Methyl-N-(1-methylethyl)benzamide. PubChem. [Link]

-

Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). Molecules. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). ChemMedChem. [Link]

-

(+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. (1996). Journal of Medicinal Chemistry. [Link]

-

[3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide. PubChem. [Link]

-

N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. [Link]

-

Substituted benzamides as cerebral dopamine antagonists in rodents. (1977). Neuropharmacology. [Link]

Sources

- 1. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide: A Selective Radioligand for Dopamine D3 receptors. II. Quantitative Analysis of Dopamine D3 and D2 Receptor Density Ratio in the Caudate-Putamen - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of 4-Amino-N-isopropyl-3-methylbenzamide

A Senior Application Scientist's Perspective on Target Identification and Validation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Amino-N-isopropyl-3-methylbenzamide is a substituted benzamide, a chemical scaffold of significant pharmacological interest. While this specific molecule is not extensively characterized in public-domain literature, its structural motifs suggest a high probability of interaction with several therapeutically relevant protein families. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of its potential therapeutic targets. We will proceed from the most probable hypotheses based on the well-established pharmacology of benzamide derivatives to more exploratory avenues. This document is structured not as a rigid protocol, but as a logical, decision-driven workflow that a drug discovery scientist would employ to unlock the therapeutic promise of a novel chemical entity.

Part 1: Foundational Analysis & Primary Target Hypothesis

The benzamide moiety is a privileged scaffold in medicinal chemistry. Decades of research have established its role in targeting the central nervous system (CNS), primarily through modulation of dopaminergic pathways.[1][2] Therefore, the most logical and evidence-based starting point for the investigation of this compound is its potential activity as a dopamine receptor ligand.

Core Hypothesis: Dopamine D2/D3 Receptor Antagonism

Substituted benzamides like sulpiride and amisulpride are well-documented selective antagonists of dopamine D2 and D3 receptors.[1][3] This selectivity often spares them from the more severe side effects of typical neuroleptics that exhibit broader receptor activity.[4] The mechanism involves modulating the dopaminergic system in the mesocorticolimbic area, which is crucial for cognitive and emotional processing.[1] This action underpins their use in treating schizophrenia (negative symptoms) and dysthymia.[1][3]

The clinical utility is often dose-dependent. Low doses may preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and an antidepressant effect, while higher doses block postsynaptic receptors, resulting in antipsychotic action.[3]

Initial Experimental Validation Workflow:

The first step is to ascertain if this compound binds to and modulates dopamine receptors.

Workflow Diagram: Initial Dopamine Receptor Screening

Caption: Initial screening workflow for dopamine receptor activity.

Protocol 1: Radioligand Binding Assay for D2/D3 Receptors

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for human dopamine D2 and D3 receptors.

-

Materials:

-

Test Compound: this compound.

-

Membrane Preparations: Commercially available membranes from cells stably expressing human D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a common D2/D3 antagonist).

-

Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone.

-

Assay Buffer: Tris-HCl based buffer with appropriate salts (e.g., NaCl, KCl, MgCl₂).

-

Scintillation Cocktail and Vials.

-

Microplate Scintillation Counter.

-

-

Methodology:

-

Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kₔ, and either buffer (for total binding), non-specific ligand (for non-specific binding), or test compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mat, place it in a scintillation vial with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Part 2: Secondary & Exploratory CNS Targets

While dopamine receptors are the primary hypothesis, the benzamide scaffold is versatile. Related structures have shown activity against other CNS targets.

Acetylcholinesterase (AChE) Inhibition

Certain benzamide and picolinamide derivatives act as acetylcholinesterase inhibitors, a key strategy in managing Alzheimer's disease.[5] This inhibition increases the level of acetylcholine in the brain, aiding in symptomatic relief.

-

Experimental Approach: A colorimetric assay using Ellman's reagent is the standard method. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound measured at 412 nm. The inhibition of this color development is proportional to the compound's activity.

GPR52 Agonism

Recent research has identified aminobenzamides as potent agonists for GPR52, an orphan G protein-coupled receptor implicated in CNS disorders like schizophrenia.[6] This presents a novel, alternative CNS-related therapeutic avenue.

-

Experimental Approach: A functional assay measuring cAMP accumulation in cells expressing GPR52 would be the primary screening method. Agonists will increase cAMP levels, which can be quantified using HTRF (Homogeneous Time-Resolved Fluorescence) or similar luminescence-based reporter assays.

Part 3: Exploratory Oncology Targets

The application of benzamide derivatives extends into oncology, where they can modulate cancer progression through diverse mechanisms.

Histone Deacetylase (HDAC) Inhibition

A significant class of anticancer agents, HDAC inhibitors, includes compounds with a benzamide scaffold. These molecules typically feature a zinc-binding group (which the benzamide carbonyl can be), a linker, and a surface-recognition cap.[7] They function by preventing the deacetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes.

-

Experimental Approach: Commercially available fluorescent or colorimetric HDAC activity assays are robust screening tools. These assays use a fluorogenic or colorimetric substrate that is cleaved by HDAC, and the signal is quenched upon inhibition. A comprehensive panel screen against different HDAC isoforms (I, II, III, IV) is recommended.

Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding at the colchicine site.[8] This action disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.

-

Experimental Approach: An in vitro tubulin polymerization assay is the definitive experiment. Purified tubulin is induced to polymerize by GTP and warming. The increase in turbidity (light scattering) is measured over time at 340 nm. An effective inhibitor will prevent this increase in turbidity.

ABCG2 Transporter Inhibition

Multidrug resistance (MDR) is a major hurdle in chemotherapy. The ABCG2 transporter is an efflux pump that removes anticancer drugs from cells. Novel benzamide derivatives have been shown to inhibit ABCG2, thereby restoring the efficacy of chemotherapeutic agents.[9][10]

-

Experimental Approach: A cell-based efflux assay is most relevant. Cancer cells overexpressing ABCG2 (e.g., S1-M1-80 or NCI-H460/MX20) are loaded with a fluorescent ABCG2 substrate like pheophorbide A or Hoechst 33342. The ability of the test compound to increase the intracellular accumulation of the fluorescent substrate (measured by flow cytometry or fluorescence microscopy) indicates inhibition of the efflux pump.

Workflow Diagram: Tiered Target Validation Strategy

Caption: A logical, tiered workflow for target identification.

Part 4: Data Summary and Prioritization

A systematic investigation will yield a significant amount of quantitative data. This data should be organized to facilitate clear decision-making and prioritization for further studies.

| Potential Target Class | Primary Assay | Key Parameter | Hypothesized Outcome for Positive Hit | Potential Therapeutic Area |

| Dopamine Receptors | Radioligand Binding / cAMP Assay | Kᵢ / IC₅₀ | < 1 µM | Psychiatry (Schizophrenia, Depression) |

| Acetylcholinesterase | Ellman's Reagent Assay | IC₅₀ | < 10 µM | Neurodegeneration (Alzheimer's) |

| HDACs | Fluorometric Activity Assay | IC₅₀ | < 1 µM (isoform selective preferred) | Oncology |

| Tubulin | In Vitro Polymerization Assay | IC₅₀ | < 1 µM | Oncology |

| ABCG2 Transporter | Fluorescent Substrate Efflux | EC₅₀ (for substrate accumulation) | < 5 µM | Oncology (Chemo-sensitization) |

| Androgen Receptor | AR-Coactivator Interaction Assay | IC₅₀ | < 1 µM | Oncology (Prostate Cancer) |

| GPR52 | cAMP Functional Assay | EC₅₀ | < 1 µM | Psychiatry (Schizophrenia) |

Conclusion

While this compound is an uncharacterized entity, its chemical structure provides a strong, rational basis for a targeted investigation into its therapeutic potential. The benzamide scaffold is a proven pharmacophore with a high propensity for interacting with dopamine receptors, HDACs, and other key drug targets. By following a tiered, hypothesis-driven approach—starting with the most probable targets and expanding outward—researchers can efficiently and systematically elucidate the compound's mechanism of action. The experimental protocols and logical workflows outlined in this guide provide a robust framework for transforming this novel chemical matter into a potential therapeutic candidate.

References

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

-

Geden, J. V., Al-Harrasi, R. H., & Ciulli, A. (2019). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry, 32(11), 2491-2501. [Link]

-

Jenner, P., & Marsden, C. D. (1981). Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs. Acta Psychiatrica Scandinavica. Supplementum, 291, 109-123. [Link]

-

Gotor, R., et al. (2021). N,N-Diethyl-3-methylbenzamide. Molbank, 2021(2), M1232. [Link]

-

Al-Ostoot, F. H., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals, 16(7), 983. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Kral, V., & Radochova, M. (1990). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceskoslovenska Farmacie, 39(8), 364-371. [Link]

-

Manohar, S., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]

-

Wikipedia contributors. (n.d.). γ-Hydroxybutyric acid. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Scatton, B., et al. (2001). Consensus on the use of substituted benzamides in psychiatric patients. L'Encephale, 27(4), 345-351. [Link]

-

Li, W., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(4), 1157-1167. [Link]

-

Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485. [Link]

-

Konkimalla, V. B., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463. [Link]

-

Perrault, G., et al. (1990). The discriminant dopamine antagonist property of benzamides is observed at various times after their systemic or intracerebroventricular administration. Neuropharmacology, 29(1), 33-39. [Link]

-

Konkimalla, V. B., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463. [Link]

-

Singh, S., et al. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 13(9), 1485-1492. [Link]

-

Chen, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(17), 11684-11704. [Link]

-

Kim, J., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(19), 6825. [Link]

-

Wang, C., et al. (2023). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

-

Butini, S., et al. (2016). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 59(23), 10547-10574. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Journal of Medicinal Chemistry, 65(23), 15846-15867. [Link]

-

Pires, A. S., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(13), 10694. [Link]

-

Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(12), 8070-8090. [Link]

-

PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter [mdpi.com]

4-Amino-N-isopropyl-3-methylbenzamide structure-activity relationship

An In-depth Technical Guide to the Postulated Structure-Activity Relationship of 4-Amino-N-isopropyl-3-methylbenzamide for Drug Discovery Professionals

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This document provides a comprehensive analysis of this compound, a specific derivative with undocumented biological activity. In the absence of direct experimental data, this guide synthesizes structure-activity relationship (SAR) insights from analogous compounds to postulate a framework for its potential biological activities and guide future research. We will deconstruct the molecule into its key structural components, propose likely molecular targets, and provide detailed experimental protocols for its synthesis and biological evaluation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide derivatives.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide group. This structural motif is considered "privileged" in medicinal chemistry due to its ability to interact with a diverse range of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.[1] The versatility of the benzamide core allows for extensive chemical modification at the phenyl ring and the amide nitrogen, enabling the fine-tuning of pharmacological properties. Consequently, benzamide derivatives have been successfully developed as drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases.[2][3][4]

Molecular Profile of this compound

To establish a baseline for our analysis, we begin with the fundamental chemical properties of the target compound.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [5] |

| Molecular Weight | 192.26 g/mol | [5] |

| Appearance | Solid | [5] |

| InChI Key | RXNCBCWEWIPAST-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)NC(=O)c1ccc(N)c(C)c1 | [5] |

Postulated Structure-Activity Relationship (SAR)

The biological activity of a molecule is intimately linked to its three-dimensional structure and the arrangement of its functional groups. By examining the SAR of structurally related benzamides, we can infer the likely contributions of each component of this compound to its potential biological effects.

The Benzamide Core: The Anchor for Molecular Recognition

The benzamide core itself is a critical pharmacophore. The carbonyl oxygen and the amide proton are excellent hydrogen bond donors and acceptors, respectively. This allows the benzamide moiety to anchor the molecule within the binding site of a target protein. For example, in a study of benzamide-based histone deacetylase (HDAC) inhibitors, the carbonyl group was found to form a stable interaction with a key zinc ion in the enzyme's catalytic domain, while the amide nitrogen formed a hydrogen bond with a nearby histidine residue.[1] This fundamental interaction is likely to be a key feature in the biological activity of this compound as well.

Phenyl Ring Substituents: Modulators of Potency and Selectivity

The nature and position of substituents on the phenyl ring are known to have a profound impact on the pharmacological profile of benzamide derivatives.

-

The 4-Amino Group: The amino group at the 4-position is a strong electron-donating group, which can influence the electronic properties of the entire molecule. It is also a potential hydrogen bond donor. In the context of androgen receptor inhibitors, a nitro group (a strong electron-withdrawing group) at the N-terminus of a bis-benzamide was found to be essential for biological activity.[6] This highlights the importance of the electronic nature of substituents on the phenyl ring. The amino group in our target compound could play a similar, albeit electronically opposite, critical role.

-

The 3-Methyl Group: The methyl group at the 3-position is a small, lipophilic substituent. Its primary role is likely to be steric, influencing the orientation of the molecule within a binding pocket. It can also engage in van der Waals interactions with hydrophobic residues in the target protein. In a study of benzamide derivatives as acetylcholinesterase inhibitors, the position of a dimethylamine side chain on the phenyl ring markedly influenced inhibitory activity and selectivity.[7] This suggests that the precise positioning of even small alkyl groups, like the 3-methyl group in our compound, can be a key determinant of biological activity.

The N-Isopropyl Group: The Key to the Hydrophobic Pocket

The substituent on the amide nitrogen often dictates the molecule's interaction with hydrophobic pockets in the target protein. The isopropyl group is a moderately bulky and lipophilic group. Its presence suggests that the target protein may have a corresponding hydrophobic pocket that can accommodate it. In a series of salicylanilide-based compounds, an isopropyl chain was found to be a favorable substituent for antibacterial activity, suggesting it fits well into a hydrophobic region of the bacterial target.[8] Therefore, the N-isopropyl group of this compound is likely to be a key contributor to its binding affinity and selectivity.

Figure 2: Postulated SAR of this compound.

Proposed Biological Evaluation: A Roadmap for Discovery

Based on the diverse activities of related benzamides, we propose a screening cascade to elucidate the biological profile of this compound.

Primary Screening: Broad-Spectrum Activity Profiling

A panel of assays should be employed to cast a wide net for potential biological activities.

Table 2: Proposed Primary Screening Assays

| Assay Type | Potential Target/Activity | Rationale based on Analogs |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Benzamide derivatives are known AChE inhibitors.[7] |

| Histone Deacetylase (HDAC) | The benzamide scaffold is a known zinc-binding motif in HDAC inhibitors.[1] | |

| Glucokinase (GK) | Benzamide derivatives have been studied as GK activators for diabetes.[2] | |

| Cell-based | Anticancer (e.g., against lung cancer cell lines) | Benzylidene hydrazine benzamides show anticancer activity.[3] |

| Antimicrobial (e.g., against M. tuberculosis) | Benzamides have been identified as potent inhibitors of M. tuberculosis.[4] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol provides a detailed methodology for assessing the AChE inhibitory activity of this compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

-

Figure 3: Workflow for the Acetylcholinesterase Inhibition Assay.

Proposed Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from standard methods for benzamide synthesis. A common and effective method involves the coupling of a carboxylic acid with an amine.

Retrosynthetic Analysis

The target molecule can be disconnected at the amide bond, leading to 4-amino-3-methylbenzoic acid and isopropylamine as starting materials.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-Amino-3-methylbenzoyl Chloride

-

To a solution of 4-amino-3-methylbenzoic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride derivative.

Step 2: Amide Coupling

-

The crude 4-amino-3-methylbenzoyl chloride is dissolved in an inert solvent.

-

The solution is cooled in an ice bath, and isopropylamine is added dropwise in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Conclusion and Future Directions

While the biological activity of this compound has not yet been reported, this in-depth analysis of its structure and comparison with related active compounds provides a strong foundation for future investigation. The key structural features—the 4-amino and 3-methyl groups on the phenyl ring and the N-isopropyl group—are all likely to play significant roles in its molecular recognition by biological targets.

We postulate that this compound may exhibit activity as an enzyme inhibitor (e.g., AChE or HDAC), an anticancer agent, or an antimicrobial agent. The experimental protocols outlined in this guide provide a clear path forward for testing these hypotheses. The synthesis of a focused library of analogs, with systematic modifications at the 3- and 4-positions of the phenyl ring and variations of the N-alkyl substituent, will be crucial for elucidating a definitive SAR and optimizing the compound for a specific biological target. The insights presented here should serve as a valuable resource for researchers embarking on the exploration of this promising, yet uncharted, region of chemical space.

References

-

N,N-Diethyl-3-methylbenzamide - MDPI. (URL: [Link])

-

N-isopropyl-3-methylbenzamide | C11H15NO | CID 248156 - PubChem. (URL: [Link])

-

3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. (URL: [Link])

-

Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors - PubMed. (URL: [Link])

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - NIH. (URL: [Link])

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

-

Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide - ResearchGate. (URL: [Link])

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH. (URL: [Link])

-

QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line - Journal of Pharmacy & Pharmacognosy Research. (URL: [Link])

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])

- Synthetic method of N-methyl-4-(methyl amino)

-

(PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - ResearchGate. (URL: [Link])

-

QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis - Journal of Basic and Clinical Pharmacy. (URL: [Link])

-

Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - Taylor & Francis Online. (URL: [Link])

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - MDPI. (URL: [Link])

-

N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem. (URL: [Link])

-

A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - University of Texas Southwestern Medical Center. (URL: [Link])

-

Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base - NIH. (URL: [Link])

-

A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jppres.com [jppres.com]